molecular formula C9H17N3 B11741058 1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine

1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11741058
M. Wt: 167.25 g/mol
InChI Key: ASAFUNMCKHKLDX-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-ethyl-3-methyl-N-propylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-6-10-9-7-12(5-2)11-8(9)3/h7,10H,4-6H2,1-3H3

InChI Key

ASAFUNMCKHKLDX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)CC

Origin of Product

United States

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